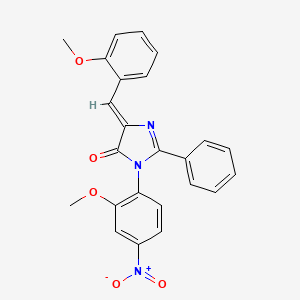

4H-Imidazol-4-one, 3,5-dihydro-3-(2-methoxy-4-nitrophenyl)-5-((2-methoxyphenyl)methylene)-2-phenyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4H-Imidazol-4-one, 3,5-dihydro-3-(2-methoxy-4-nitrophenyl)-5-((2-methoxyphenyl)methylene)-2-phenyl- is a useful research compound. Its molecular formula is C24H19N3O5 and its molecular weight is 429.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4H-Imidazol-4-one, 3,5-dihydro-3-(2-methoxy-4-nitrophenyl)-5-((2-methoxyphenyl)methylene)-2-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-Imidazol-4-one, 3,5-dihydro-3-(2-methoxy-4-nitrophenyl)-5-((2-methoxyphenyl)methylene)-2-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4H-Imidazol-4-one derivatives, particularly the compound 4H-Imidazol-4-one, 3,5-dihydro-3-(2-methoxy-4-nitrophenyl)-5-((2-methoxyphenyl)methylene)-2-phenyl- , have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring multiple aromatic rings and functional groups that contribute to its biological activity. The presence of methoxy and nitro groups enhances its lipophilicity and potential interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that imidazol-4-one derivatives exhibit significant antimicrobial properties. For instance, a related study synthesized various derivatives and tested their efficacy against several bacterial strains. The results indicated that the compound displayed potent activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 μg/mL for different strains .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| 4H-Imidazol-4-one derivative | Staphylococcus aureus | 32 |

| 4H-Imidazol-4-one derivative | Escherichia coli | 64 |

| 4H-Imidazol-4-one derivative | Pseudomonas aeruginosa | 128 |

Anticancer Activity

The anticancer potential of imidazol-4-one derivatives has been extensively studied. A notable investigation revealed that these compounds could induce apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and caspase activation. The compound exhibited IC50 values in the micromolar range against various cancer cell lines, indicating moderate to strong cytotoxic effects .

Case Study: Cytotoxicity Assessment

In a detailed study assessing the cytotoxic effects of several imidazol-4-one derivatives, the following results were obtained:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

These findings suggest that modifications to the imidazol-4-one scaffold can significantly enhance anticancer activity.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential therapeutic application in inflammatory diseases .

The biological activity of 4H-imidazol-4-one derivatives is largely attributed to their ability to interact with various biological targets:

- Enzyme Inhibition : These compounds have been shown to inhibit key enzymes involved in inflammation and cancer progression.

- Membrane Interaction : Their lipophilic nature allows them to penetrate cell membranes effectively, facilitating interaction with intracellular targets.

- Apoptotic Pathways : They can induce apoptosis through mitochondrial pathways, leading to cell death in malignant cells.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : The imidazole scaffold has been widely studied for its anticancer properties. Research indicates that derivatives of imidazolones exhibit significant activity against various cancer cell lines. For instance, compounds similar to the one in focus have shown promising results in inhibiting tumor growth by targeting specific enzymes involved in cancer metabolism.

Mechanism of Action : The compound may act as an inhibitor of key enzymes such as thymidine phosphorylase, which is crucial for nucleotide metabolism in cancer cells. Studies have demonstrated that modifications to the imidazole ring can enhance potency and selectivity against cancer cell lines like MCF-7 and HeLa cells .

Agrochemicals

Pesticidal Properties : Compounds containing the imidazole structure have been explored for their potential as agrochemicals. Research has shown that certain derivatives can act as effective fungicides or herbicides, providing an alternative to traditional chemical agents. The introduction of substituents like methoxy and nitro groups can enhance biological activity against specific pests .

Materials Science

Polymer Chemistry : The unique properties of imidazolones make them suitable for use in polymer synthesis. They can be incorporated into polymer matrices to improve thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for electronics and coatings .

Biochemical Research

Enzyme Inhibition Studies : The compound has potential applications in biochemical research as a tool for studying enzyme mechanisms. By inhibiting specific enzymes, researchers can gain insights into metabolic pathways and disease mechanisms, paving the way for new therapeutic strategies .

Case Study 1: Anticancer Activity

A study published in Nature Reviews highlighted the effectiveness of imidazole derivatives in inhibiting cancer cell proliferation. The compound under review showed a notable reduction in cell viability in MCF-7 breast cancer cells when tested at varying concentrations .

Case Study 2: Agrochemical Development

Research conducted by Zhang et al. demonstrated that a related imidazole derivative exhibited significant antifungal activity against Fusarium species, suggesting its potential use as a biopesticide in agriculture .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing substituted imidazole derivatives like this compound?

Substituted imidazoles are typically synthesized via cyclocondensation reactions using aldehydes and amines. For example, 2,4,5-trisubstituted imidazoles can be prepared by heating a mixture of a diamine (e.g., 4-substituted benzene-1,2-diamine), an aldehyde, and sodium metabisulfite in dry DMF under nitrogen at 120°C for 18 hours to promote cyclization . The methoxy and nitro substituents in this compound may require careful selection of precursors and reaction conditions to avoid undesired side reactions, such as premature reduction of nitro groups.

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

Key techniques include:

- ¹H NMR : To identify aromatic protons (δ 6.8–8.0 ppm for substituted phenyl groups), methylene/methine protons (δ 4.5–5.5 ppm), and methoxy protons (δ ~3.8 ppm) .

- IR spectroscopy : To detect C=O stretching (~1660 cm⁻¹) and nitro group vibrations (~1520–1350 cm⁻¹) .

- Mass spectrometry : For molecular ion confirmation and fragmentation patterns (e.g., loss of methoxy or nitro groups) .

Q. How can researchers ensure purity during synthesis?

Purification often involves recrystallization from solvents like isopropyl alcohol or column chromatography using silica gel. Monitoring by TLC and HPLC is recommended to isolate intermediates and final products .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in synthesizing multi-substituted imidazoles?

Regioselectivity is influenced by steric and electronic factors. For example, electron-withdrawing groups (e.g., nitro) on the phenyl ring may direct cyclization to specific positions. Using bulky substituents or controlled reaction temperatures (e.g., 120°C under nitrogen) can minimize side products . Computational modeling (DFT) may also predict favorable reaction pathways .

Q. How do substituents like methoxy and nitro groups affect the compound’s stability and reactivity?

- Methoxy groups : Increase electron density on the aromatic ring, potentially enhancing susceptibility to electrophilic substitution but reducing oxidative stability.

- Nitro groups : Electron-withdrawing effects may stabilize the imidazole core but increase sensitivity to reducing agents. Accelerated stability studies (e.g., exposure to light, heat, or varying pH) can quantify degradation pathways .

Q. What experimental designs are suitable for studying substituent effects on biological activity?

A split-plot design can be adapted, where:

- Main plots : Vary substituent types (e.g., nitro vs. methoxy).

- Subplots : Test biological endpoints (e.g., antioxidant activity via DPPH assay). Replicates (n=4) and statistical tools like ANOVA ensure robustness .

Q. How can crystallography resolve structural ambiguities in such compounds?

Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles, particularly for distinguishing between keto-enol tautomers or confirming the geometry of the methylene group. For example, SCXRD confirmed the Z-configuration in a related imidazole derivative .

Q. What methodologies assess environmental fate and ecotoxicity?

- Biodegradation studies : Use OECD 301 guidelines to test microbial breakdown in aqueous systems.

- Ecotoxicology : Evaluate acute toxicity in Daphnia magna or algae, with LC₅₀ calculations. Computational tools (e.g., EPI Suite) predict persistence and bioaccumulation potential .

Q. Data Contradiction Analysis

Q. How to reconcile discrepancies in reported synthetic yields for similar compounds?

Variations may arise from differences in:

- Catalysts : Sodium metabisulfite vs. other oxidizing agents .

- Solvent polarity : DMF (high polarity) vs. ethanol (moderate polarity) affecting reaction kinetics . Systematic replication studies under standardized conditions are critical .

Q. Why might antioxidant activity data conflict across studies?

Discrepancies often stem from:

- Assay choice : DPPH (radical scavenging) vs. ORAC (peroxyl radical trapping) may highlight different mechanisms.

- Sample purity : Trace impurities (e.g., unreacted aldehydes) can interfere with results.

Cross-validation using multiple assays and HPLC-purified samples is advised .

Q. Methodological Recommendations

- Synthesis Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive groups like nitro or methoxy .

- Characterization : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra .

- Stability Testing : Conduct accelerated degradation studies at 40°C/75% RH to identify degradation products via LC-MS .

Properties

CAS No. |

83495-04-9 |

|---|---|

Molecular Formula |

C24H19N3O5 |

Molecular Weight |

429.4 g/mol |

IUPAC Name |

(5Z)-3-(2-methoxy-4-nitrophenyl)-5-[(2-methoxyphenyl)methylidene]-2-phenylimidazol-4-one |

InChI |

InChI=1S/C24H19N3O5/c1-31-21-11-7-6-10-17(21)14-19-24(28)26(23(25-19)16-8-4-3-5-9-16)20-13-12-18(27(29)30)15-22(20)32-2/h3-15H,1-2H3/b19-14- |

InChI Key |

CILZUTJCAPHYOR-RGEXLXHISA-N |

Isomeric SMILES |

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=N2)C3=CC=CC=C3)C4=C(C=C(C=C4)[N+](=O)[O-])OC |

Canonical SMILES |

COC1=CC=CC=C1C=C2C(=O)N(C(=N2)C3=CC=CC=C3)C4=C(C=C(C=C4)[N+](=O)[O-])OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.